molecular formula C18H22N4O4 B13704051 1,2-Bis(1-Boc-4-imidazolyl)ethyne

1,2-Bis(1-Boc-4-imidazolyl)ethyne

Cat. No.: B13704051
M. Wt: 358.4 g/mol
InChI Key: CXPCMNHGTYZBAJ-UHFFFAOYSA-N
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Description

1,2-Bis(1-Boc-4-imidazolyl)ethyne: is a compound that features two imidazole rings substituted with tert-butoxycarbonyl (Boc) groups at the nitrogen atoms. The ethyne linkage between the imidazole rings provides rigidity and conjugation, making this compound of interest in various fields of research, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-Boc-4-imidazolyl)ethyne typically involves the coupling of 1-Boc-4-iodoimidazole with ethyne. The reaction is often catalyzed by palladium complexes under an inert atmosphere. The reaction conditions usually include the use of a base such as triethylamine and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(1-Boc-4-imidazolyl)ethyne can undergo various chemical reactions, including:

    Oxidation: The ethyne linkage can be oxidized to form diketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The Boc groups can be removed under acidic conditions to yield the free imidazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated ethylene derivatives.

    Substitution: Free imidazole derivatives.

Scientific Research Applications

Chemistry: 1,2-Bis(1-Boc-4-imidazolyl)ethyne is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology: The compound’s imidazole rings are of interest in the study of enzyme inhibitors and other biologically active molecules.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs with imidazole-based structures.

Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1,2-Bis(1-Boc-4-imidazolyl)ethyne exerts its effects is largely dependent on its interaction with other molecules. The imidazole rings can coordinate with metal ions, making the compound useful in catalysis. The ethyne linkage provides rigidity, which can influence the compound’s binding properties and reactivity.

Comparison with Similar Compounds

    1,2-Bis(4-imidazolyl)ethyne: Lacks the Boc protection groups, making it more reactive.

    1,2-Bis(1-methyl-4-imidazolyl)ethyne: Features methyl groups instead of Boc, altering its solubility and reactivity.

Uniqueness: 1,2-Bis(1-Boc-4-imidazolyl)ethyne is unique due to the presence of Boc groups, which provide steric protection and influence the compound’s solubility and stability. This makes it particularly useful in synthetic applications where controlled reactivity is desired.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]ethynyl]imidazole-1-carboxylate

InChI

InChI=1S/C18H22N4O4/c1-17(2,3)25-15(23)21-9-13(19-11-21)7-8-14-10-22(12-20-14)16(24)26-18(4,5)6/h9-12H,1-6H3

InChI Key

CXPCMNHGTYZBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C#CC2=CN(C=N2)C(=O)OC(C)(C)C

Origin of Product

United States

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